![molecular formula C13H16N2O3 B2565025 3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid CAS No. 1710821-09-2](/img/structure/B2565025.png)
3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid
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Overview
Description
The compound “3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid” is a benzodiazole derivative with a carboxylic acid group and a 2,2-dimethylpropyl group attached. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. They are known for their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzodiazole ring, possibly through a condensation reaction of an appropriate 1,2-diamine and a carboxylic acid or its derivative . The 2,2-dimethylpropyl group could be introduced through a suitable alkylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzodiazole ring system, the carboxylic acid group, and the 2,2-dimethylpropyl group. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As a benzodiazole derivative, this compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, and amide formation . The benzodiazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The carboxylic acid group would contribute to the compound’s acidity and polarity . The benzodiazole ring could contribute to the compound’s aromaticity and stability .Scientific Research Applications
Luminescence Sensing
Two novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized, showing selective sensitivity to benzaldehyde-based derivatives through fluorescence sensing. These complexes demonstrate potential as fluorescence sensors for detecting specific chemicals, highlighting a research application in the development of sensitive materials for chemical detection and analysis (Shi et al., 2015).
Hydrogen Bonding in Crystal Engineering
Research on cocrystallization of N-donor type compounds with 5-sulfosalicylic acid explored the effects of hydrogen-bonding synthons on crystal packing. This study provides insights into crystal engineering and host-guest chemistry, demonstrating the importance of hydrogen bonding in the design and synthesis of molecular cocrystals (Wang et al., 2011).
Synthesis and Structure of Organic Compounds
A study on the synthesis and structure of an arylpyran normal, pseudodiacid showed complementary hydrogen bonds forming chains, indicative of the structural features and interactions that can be exploited in the synthesis of new organic compounds with potential applications in various fields (Milling et al., 2009).
Catalytic Carboxylation
Research on Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 introduced a method for preparing various functionalized aryl- and alkenyl-carboxylic acids, highlighting a catalytic approach to synthesizing carboxylic acids which are crucial intermediates in pharmaceuticals and agrochemicals (Ukai et al., 2006).
Anticancer Agents
A study on the synthesis and anticancer evaluation of 2-phenyl thiaolidinone substituted 2-phenyl benzothiazole-6-carboxylic acid derivatives investigated novel compounds for in vitro anticancer activity. This research demonstrates the ongoing efforts to discover and develop new anticancer agents, contributing to the field of medicinal chemistry (Prabhu et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(2,2-dimethylpropyl)-2-oxo-1H-benzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)7-15-10-8(11(16)17)5-4-6-9(10)14-12(15)18/h4-6H,7H2,1-3H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILPVTWSVKQFED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C2=C(C=CC=C2NC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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